



Application Notes: DBCO-NHCO-S-S-NHS Ester for Live Cell Imaging

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Compound of Interest		
Compound Name:	DBCO-NHCO-S-S-NHS ester	
Cat. No.:	B8103919	Get Quote

Introduction

Live cell imaging is a critical tool in modern biological research, offering insights into the dynamic processes that govern cellular function. A key challenge in this field is the ability to specifically label and track biomolecules in their native environment without disrupting cellular activities. The development of bioorthogonal chemistry, particularly copper-free click chemistry, has provided powerful methods to achieve this. The **DBCO-NHCO-S-S-NHS ester** is a versatile, heterobifunctional, and cleavable linker designed for advanced live cell imaging and drug delivery applications.[1][2][3]

This molecule incorporates three key functional elements:

- Dibenzocyclooctyne (DBCO): An azide-reactive group that enables highly specific and rapid covalent bond formation with azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or "copper-free click chemistry".[1][4][5] This reaction is bioorthogonal, meaning it proceeds efficiently in biological media without interfering with native cellular processes.[6]
- N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily reacts
 with primary amines, such as those on the side chains of lysine residues in proteins, to form
 stable amide bonds.[2][7][8]
- Disulfide (S-S) Bond: A cleavable linker that is stable in the extracellular environment but can be selectively cleaved by reducing agents like glutathione, which is present at high



concentrations inside cells.[2][9] This feature is particularly useful for applications requiring the intracellular release of a cargo molecule, such as a fluorophore or a drug.[2][9]

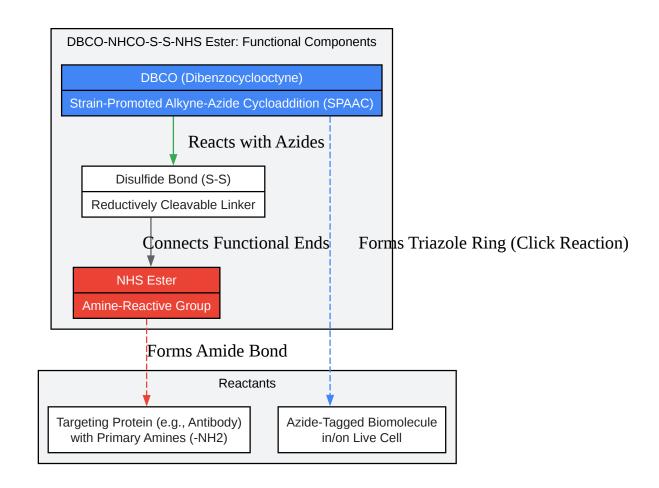
These features make **DBCO-NHCO-S-S-NHS** ester an ideal reagent for applications such as antibody-drug conjugate (ADC) development, targeted drug delivery, and advanced cellular imaging.[1][10]

Principle of Application

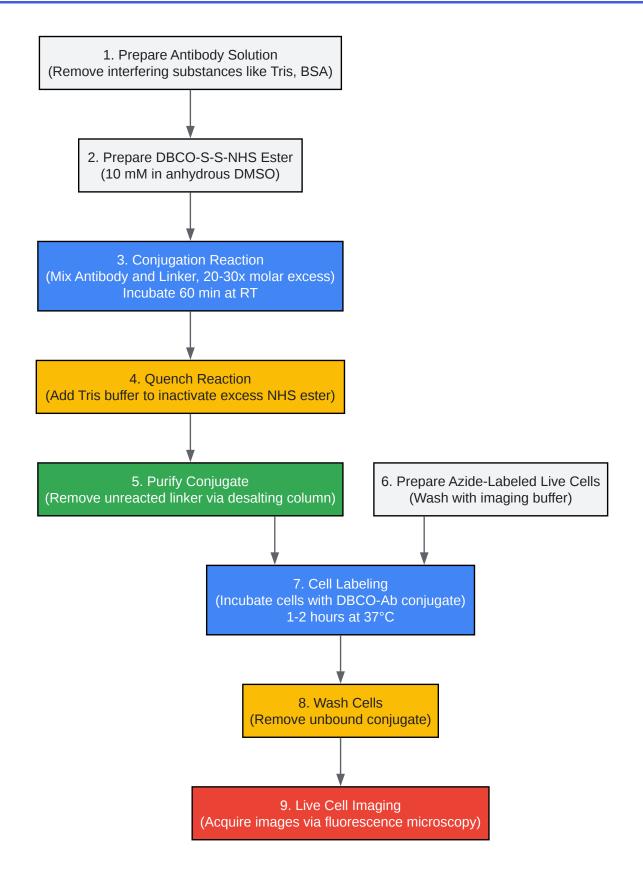
The general workflow involves a two-stage process. First, a biomolecule of interest (e.g., an antibody that targets a specific cell surface receptor) is conjugated to the **DBCO-NHCO-S-S-NHS ester** via its amine-reactive NHS ester group. In the second stage, this DBCO-functionalized antibody is introduced to live cells that have been metabolically labeled with an azide-containing molecule. The DBCO group on the antibody rapidly "clicks" onto the azide-tagged target on the cell surface. If this complex is internalized by the cell, the disulfide bond can be cleaved in the reducing intracellular environment, releasing any attached cargo.

Diagrams

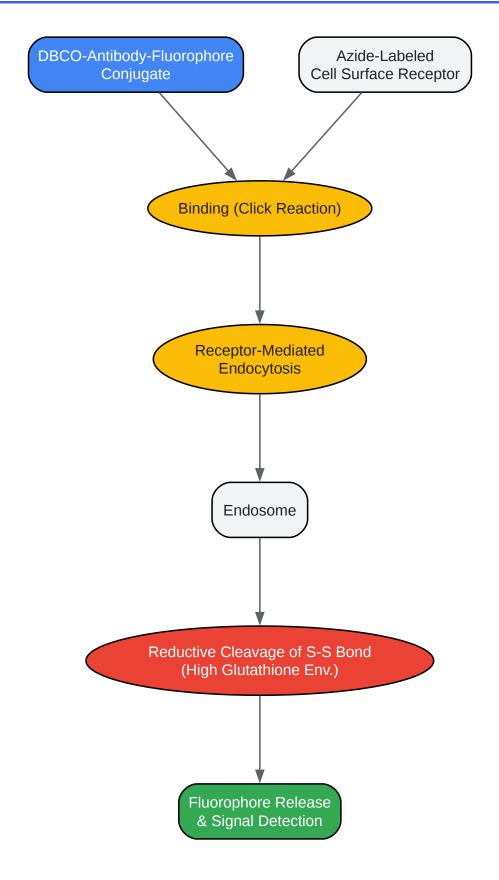












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